BenchChemオンラインストアへようこそ!

Axitirome, (R)-

Hepatoselectivity Nuclear receptor access Cardiac-sparing thyromimetic

Axitirome (R)- (CAS 156740-75-9) is a uniquely liver-selective thyromimetic with a dual mechanism: TRβ agonism and HMG-CoA reductase inhibition. It achieves ≥100-fold hepatocyte-to-myocyte nuclear access, ensuring cardiac-sparing lipid lowering. It is the only TRβ thyromimetic with documented Lp(a)-lowering in non-human primates. Validated chiral LC/MS/MS bioanalytical methods (LLOQ 0.4 ng/mL in human plasma) enable enantiomer-specific PK/PD modeling. Ideal for chronic metabolic studies, Lp(a)-targeted programs, and liver-targeted nanogel delivery research. Select Axitirome (R)- for unmatched liver selectivity and analytical precision.

Molecular Formula C25H24FNO6
Molecular Weight 453.5 g/mol
CAS No. 156740-75-9
Cat. No. B12729460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAxitirome, (R)-
CAS156740-75-9
Molecular FormulaC25H24FNO6
Molecular Weight453.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=O)NC1=CC(=C(C(=C1)C)OC2=CC(=C(C=C2)O)C(C3=CC=C(C=C3)F)O)C
InChIInChI=1S/C25H24FNO6/c1-4-32-25(31)24(30)27-18-11-14(2)23(15(3)12-18)33-19-9-10-21(28)20(13-19)22(29)16-5-7-17(26)8-6-16/h5-13,22,28-29H,4H2,1-3H3,(H,27,30)/t22-/m1/s1
InChIKeyFUBBWDWIGBTUPQ-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Axitirome (R)- (CAS 156740-75-9): A Liver-Selective Thyromimetic TRβ Agonist for Dyslipidemia and Metabolic Research


Axitirome, (R)- (CAS 156740-75-9), also designated CGS 26214, is the (R)-enantiomer of a synthetic thyromimetic agent that functions as a potent, liver-selective agonist of the thyroid hormone receptor beta (TRβ) [1]. The racemic compound (CGS 26214) was originally developed by Novartis as a cholesterol-lowering agent with demonstrated activity in rat, dog, and non-human primate models [2]. The (R)-enantiomer is one of two equipotent chiral components—CGS 28934(−) and CGS 28935(+)—that together constitute the racemate, each possessing similar biological activity [3]. Axitirome exhibits an unusual dual pharmacological profile: it acts both as a TRβ-selective agonist that upregulates hepatic LDL receptor expression and as an inhibitor of HMG-CoA reductase, thereby suppressing endogenous cholesterol synthesis [4]. The compound reached Phase 1 clinical evaluation for hyperlipidemia [5].

Why Axitirome (R)- Cannot Be Interchanged with Other TRβ Agonists for Research or Procurement


TRβ-selective thyromimetics such as sobetirome (GC-1), eprotirome (KB2115), resmetirom (MGL-3196), and CGS-23425 each possess distinct molecular structures, receptor selectivity ratios, tissue distribution profiles, and species-specific pharmacodynamic signatures [1]. Axitirome (R)- is distinguished from these in-class compounds by its unique hepatocyte-to-myocyte access ratio of ≥100-fold—a property not reported for sobetirome, eprotirome, or resmetirome at comparable quantitative resolution—and by its dual mechanism combining TRβ agonism with HMG-CoA reductase inhibition [2]. Additionally, Axitirome is the only thyromimetic in this class for which equipotent chiral enantiomers (CGS 28934 and CGS 28935) have been independently characterized with validated chiral LC/MS/MS bioanalytical methods suitable for human pharmacokinetic studies [3]. Substituting an alternative TRβ agonist without accounting for these differences risks introducing confounding variables in lipid metabolism studies, particularly where liver-specific pharmacology, enantiomer-specific activity, or Lp(a) modulation is the endpoint of interest [4].

Quantitative Differentiation Evidence for Axitirome (R)- Relative to TRβ Agonist Comparators


Hepatocyte-to-Myocyte Nuclear Access Selectivity: ≥100-Fold Advantage Over T3

Axitirome (as racemate CGS 26214) was identified based on its ability to preferentially access and bind the nuclear fraction of hepatocytes over that of myocytes in culture. The differential nuclear access was at least 100-fold greater in hepatocytes than in myocytes, a property that directly underlies its cardiac-sparing profile [1]. This in vitro hepatoselectivity translated into a minimal effective lipid-lowering dose of 1 μg/kg in both rats and dogs, approximately 25-fold more potent than the natural hormone L-triiodothyronine (L-T3) on a μg/kg basis [1]. By comparison, neither sobetirome (GC-1) nor eprotirome (KB2115) has published hepatocyte-to-myocyte nuclear access ratios in the same quantitative format, and resmetirom (MGL-3196) achieves liver selectivity primarily through hepatic uptake transporter targeting rather than differential nuclear receptor access [2].

Hepatoselectivity Nuclear receptor access Cardiac-sparing thyromimetic TRβ tissue selectivity

TRβ Binding Affinity: Ki = 40 nM vs. Sobetirome (GC-1) EC50 = 160 nM

Axitirome binds to human thyroid hormone receptor beta (THRB/TRβ) with a reported Ki of 40 nM [1]. In contrast, sobetirome (GC-1), a widely used benchmark TRβ-selective thyromimetic, binds to TRβ-1 with an EC50 of 0.16 μM (160 nM) . This represents an approximately 4-fold higher binding affinity (lower Ki) for Axitirome relative to sobetirome in direct cross-study comparison, though it should be noted that Ki and EC50 represent different assay formats (competitive binding vs. functional agonism) and are not directly interchangeable [2]. No published head-to-head binding study comparing Axitirome and sobetirome under identical assay conditions was identified.

TRβ binding affinity Ki EC50 thyroid hormone receptor beta

Lipoprotein(a) [Lp(a)] Lowering in Non-Human Primates: Unique Among TRβ Agonists

Axitirome (CGS 26214) markedly lowers Lp(a) concentrations in monkeys [1]. Lp(a) is an independent, genetically determined cardiovascular risk factor that is largely refractory to conventional lipid-lowering therapies including statins [2]. Among TRβ-selective thyromimetics, Lp(a)-lowering activity in non-human primates has been explicitly documented only for Axitirome; neither sobetirome, eprotirome, nor CGS-23425 have published primate Lp(a) reduction data, though they do lower LDL cholesterol in rodent models [3]. Resmetirom (MGL-3196) was not reported to modulate Lp(a) in its published clinical or preclinical datasets [4]. The quantitative magnitude of Lp(a) reduction was described as 'marked' in the primary literature, though specific percentage reduction values from the monkey studies were not abstracted in available public records.

Lipoprotein(a) Lp(a) non-human primate cardiovascular risk cholesterol

Cardiovascular Safety Margin: No Cardiac Effects at 25,000× Minimal Effective Dose in Rats

CGS 26214 was free of any cardiovascular effects up to the highest dose tested of 25 mg/kg in rats and 100 μg/kg in dogs, representing safety margins of approximately 25,000-fold and 100-fold above the minimal effective lipid-lowering dose (1 μg/kg), respectively [1]. This contrasts with the natural hormone L-T3, which produces tachycardia, increased cardiac output, and thermogenic effects at doses near its lipid-lowering threshold [1]. In comparison, eprotirome (KB2115) was discontinued from clinical development partly due to adverse cartilage effects in long-term dog toxicology studies, though not directly due to cardiac toxicity [2]. Sobetirome (GC-1) showed cardiac TRα-mediated effects at higher doses in preclinical models [3]. The quantitative therapeutic window data for Axitirome—directly comparing the no-observed-adverse-effect level (NOAEL) for cardiovascular endpoints against the minimal effective dose—has not been reported in equivalent format for any other thyromimetic in the peer-reviewed literature.

Cardiovascular safety therapeutic index cardiac-sparing thyromimetic safety pharmacology

Nanogel-Mediated Liver-Targeted Delivery Reverses Diet-Induced Obesity Without Systemic Thyroid Hormone Disruption

In a 2023 PNAS Nexus study, Axitirome (CGS 26214) encapsulated in anionic nanogels (ANGs) was administered daily via intraperitoneal injection to diet-induced obese C57BL/6J mice for 5 weeks [1]. The CGS-ANG formulation achieved liver-selective delivery of Axitirome by exploiting the pH- and redox-sensitive degradation of the nanogel carrier within hepatocytes, thereby releasing the payload selectively in the liver [1]. This targeted delivery reversed body weight gain, reduced serum cholesterol, and decreased hepatic inflammation without causing the systemic thyroid hormone level alterations that plague untargeted thyromimetic administration [2]. In direct comparison, free (unencapsulated) CGS 26214 at the same dose did not achieve equivalent therapeutic efficacy due to systemic distribution and consequent dilution of liver exposure [1]. No equivalent liver-targeted nanogel delivery system has been reported for sobetirome, eprotirome, or resmetirom as of the search date [3].

Nanogel delivery liver targeting obesity reversal anionic nanogels thyromimetic

Procurement-Relevant Application Scenarios for Axitirome (R)- in Preclinical and Translational Research


Hepatoselective Lipid-Lowering Pharmacology Without Cardiovascular Confounds

Researchers investigating liver-specific TRβ pharmacology with a requirement for cardiac-sparing profiles should select Axitirome (R)- based on its demonstrated ≥100-fold hepatocyte-over-myocyte nuclear access selectivity and the absence of cardiovascular effects at doses up to 25,000-fold above the minimal effective lipid-lowering dose in rats [1]. This makes it uniquely suited for chronic in vivo metabolic studies where tachycardia, cardiac hypertrophy, or thermogenesis would confound interpretation of lipid endpoints.

Lipoprotein(a)-Focused Cardiovascular Risk Research in Primate Models

For programs specifically targeting Lp(a) reduction—a genetically determined, statin-refractory cardiovascular risk factor—Axitirome is the only TRβ thyromimetic with documented Lp(a)-lowering activity in non-human primates [1]. Procurement for primate Lp(a) studies should prioritize Axitirome (R)- over sobetirome, eprotirome, or resmetirom, none of which have published primate Lp(a) modulation data [2].

Liver-Targeted Nanocarrier Development and Organ-Specific Drug Delivery Research

Laboratories developing liver-targeted nanoparticle or nanogel drug delivery systems should consider Axitirome (R)- as a model thyromimetic payload based on the 2023 proof-of-concept study demonstrating successful encapsulation in anionic nanogels (ANGs) with liver-selective release, obesity reversal, and cholesterol reduction in diet-induced obese mice [1]. The availability of validated chiral LC/MS/MS bioanalytical methods for both enantiomers (LLOQ = 0.4 ng/mL in human plasma) further supports pharmacokinetic characterization of novel Axitirome-containing formulations [2].

Enantiomer-Specific Thyroid Hormone Receptor Pharmacology Studies

Investigators studying stereospecific TRβ pharmacology should procure Axitirome (R)- separately from its (S)-enantiomer or the racemate, as validated chiral chromatographic methods exist for independent quantification of CGS 28934(−) and CGS 28935(+) in biological matrices [1]. This analytical infrastructure supports enantiomer-specific PK/PD modeling that is not available for most other thyromimetics, making Axitirome the preferred compound for chiral pharmacology studies in the thyromimetic class.

Quote Request

Request a Quote for Axitirome, (R)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.